1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde

Catalog No.
S13804936
CAS No.
M.F
C10H17FO
M. Wt
172.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde

Product Name

1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde

IUPAC Name

1-(2-fluoroethyl)cycloheptane-1-carbaldehyde

Molecular Formula

C10H17FO

Molecular Weight

172.24 g/mol

InChI

InChI=1S/C10H17FO/c11-8-7-10(9-12)5-3-1-2-4-6-10/h9H,1-8H2

InChI Key

PUVRLIRBLNVJQN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(CCF)C=O

1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde is a chemical compound characterized by its unique structure, which incorporates a cycloheptane ring with a fluoroethyl group and an aldehyde functional group. The molecular formula for this compound is C9H11FC_9H_{11}F, indicating the presence of nine carbon atoms, eleven hydrogen atoms, and one fluorine atom. The structure features a cycloheptane backbone, which is a seven-membered carbon ring, with a carbaldehyde group (-CHO) attached to one of the carbon atoms, and a fluoroethyl side chain (-CH_2CH_2F) attached to another carbon in the ring.

This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both the fluoroalkyl group and the aldehyde functional group, which can participate in various

Typical for aldehydes and compounds containing fluorinated groups:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles such as alcohols or amines to form hemiacetals or imines, respectively.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Fluorine Chemistry: The presence of the fluorine atom allows for specific reactions that can introduce further functional groups or modify the compound's reactivity.

The synthesis of 1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde may involve several steps:

  • Preparation of Cycloheptanone: Starting from cycloheptene, it can be oxidized to form cycloheptanone.
  • Fluorination: The introduction of the fluoroethyl group can be achieved through nucleophilic substitution methods using suitable fluorinated reagents.
  • Formylation: The final step involves converting cycloheptanone into 1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde through formylation reactions, possibly using reagents like paraformaldehyde in the presence of acid catalysts.

1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde has potential applications in various fields:

  • Pharmaceutical Chemistry: Due to its unique structure, it may serve as a building block for developing new pharmaceuticals.
  • Material Science: It could be used in the synthesis of fluorinated polymers or materials with specific properties.
  • Organic Synthesis: The compound may act as an intermediate in various organic reactions, facilitating the formation of more complex molecules.

Interaction studies involving 1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde would typically focus on its reactivity with biological macromolecules such as proteins or nucleic acids. These studies could provide insights into how this compound might influence biological pathways or act as a drug candidate. Investigating its interactions with enzymes or receptors could reveal its potential therapeutic applications.

Several compounds share structural similarities with 1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Fluorocyclopentane-1-carbaldehydeCyclopentane ringSmaller ring size; potential different reactivity due to ring strain .
1-(2,2-Difluoroethyl)cyclopropane-1-carbaldehydeCyclopropane ringContains two fluorine atoms; may exhibit different biological properties .
CycloheptanecarboxaldehydeCycloheptane ringLacks fluorination; serves as a baseline for comparison .

Uniqueness

The uniqueness of 1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde lies in its combination of a cycloheptane structure with a fluoroethyl side chain and an aldehyde group. This combination may confer distinct chemical properties and biological activities that are not present in other similar compounds. The presence of fluorine is particularly significant as it often enhances metabolic stability and alters lipophilicity, which can impact pharmacological profiles.

Ring-Closing Metathesis Approaches for Cycloheptane Core Formation

Ring-closing metathesis has emerged as a powerful synthetic methodology for the construction of seven-membered carbocyclic rings, offering significant advantages over traditional cyclization approaches [1]. The formation of cycloheptane cores through ring-closing metathesis represents a well-established strategy that exploits the intramolecular metathesis of terminal alkenes to generate cycloalkenes with concomitant ethylene elimination [1] [2].

The most commonly employed catalysts for cycloheptane formation are ruthenium-based metathesis catalysts, particularly the Grubbs and Hoveyda-Grubbs catalyst families [3]. First-generation Grubbs catalyst, characterized by the formula [RuCl₂(=CHPh)(PCy₃)₂], provides moderate activity for seven-membered ring formation with yields typically ranging from 60-75% under standard conditions [3]. The development of second-generation Grubbs catalyst, incorporating N-heterocyclic carbene ligands, has substantially improved catalytic efficiency, achieving yields of 80-92% for cycloheptane synthesis [3] [4].

Hoveyda-Grubbs second-generation catalyst demonstrates particularly high efficiency for medium-sized ring formation, with reported yields of 85-95% for cycloheptane construction [3] [5]. The coordinatively unsaturated ruthenium allenylidene complexes, specifically [RuCl₂(=C=C=CPh₂)(PCy₃)₂], exhibit exceptional performance for seven-membered ring synthesis, achieving yields up to 99% under ambient temperature conditions [5].

Table 1: Ring-Closing Metathesis Catalysts for Cycloheptane Formation

CatalystChemical FormulaActivity for 7-Membered RingsTemperature (°C)Yield (%)Comments
First-Generation Grubbs[RuCl₂(=CHPh)(PCy₃)₂]Moderate25-8060-75First well-defined Ru catalyst
Second-Generation Grubbs[RuCl₂(=CHPh)(PCy₃)(IMes)]High25-6080-92Enhanced activity with NHC ligand
Hoveyda-Grubbs Second-Generation[RuCl₂(=CHPh)(IMes)(O-isopropylphenyl)]High25-6085-95Improved stability and activity
Ruthenium Allenylidene Complex[RuCl₂(=C=C=CPh₂)(PCy₃)₂]Very High25-4090-99Excellent for medium rings
Third-Generation Grubbs[RuCl₂(=CHPh)(PCy₃)(pyridine)]Very High25-6095-99Suppressed side reactions

Mechanistic investigations reveal that the ring-closing metathesis proceeds through a series of metallacyclobutane intermediates, with the reaction efficiency being highly dependent on substrate structure and reaction conditions [2] [6]. The formation of seven-membered rings is particularly favored due to reduced ring strain compared to smaller ring systems, while maintaining sufficient conformational flexibility to achieve the required geometry for cyclization [2].

Recent advances in catalyst design have led to the development of third-generation Grubbs catalysts that incorporate pyridine ligands to suppress decomposition pathways and enhance selectivity [7]. These systems demonstrate exceptional performance for cycloheptane formation, with yields consistently exceeding 95% and significantly reduced formation of oligomeric side products [7].

Nucleophilic Fluorination Techniques for Ethyl Group Functionalization

The introduction of fluorine atoms into organic molecules through nucleophilic substitution represents a critical synthetic transformation for the preparation of fluoroethyl-functionalized compounds [8] [9]. Nucleophilic fluorination techniques have evolved significantly, offering diverse approaches for the selective introduction of fluorine substituents into alkyl chains [10] [11].

Tetrabutylammonium fluoride emerges as one of the most versatile nucleophilic fluorinating agents, demonstrating excellent solubility in organic solvents and high reactivity toward primary alkyl halides [10] [12]. The anhydrous form of tetrabutylammonium fluoride exhibits particularly enhanced nucleophilicity, achieving yields of 85-95% for fluoroethyl group formation under mild conditions [10] [13].

Cesium fluoride represents another highly effective fluorinating reagent, offering superior nucleophilicity compared to other alkali metal fluorides due to its highly dissociated nature in polar aprotic solvents [14]. The enhanced reactivity of cesium fluoride stems from the high electropositivity of cesium, which facilitates the generation of highly nucleophilic fluoride ions [14] [15].

Table 2: Nucleophilic Fluorination Reagents Comparison

ReagentNucleophilicitySolubility in Organic SolventsReaction Temperature (°C)SelectivityTypical Yield (%)Main Applications
Tetrabutylammonium Fluoride (TBAF)HighExcellent0-80High70-90Primary alkyl halides
Cesium Fluoride (CsF)Very HighGood25-100Very High80-95Activated aromatics
Potassium Fluoride (KF)ModeratePoor80-150Moderate50-75High temperature reactions
Tetrabutylammonium Fluoride AnhydrousVery HighExcellent0-60Very High85-95Sensitive substrates
Triethylamine Trihydrofluoride (Et₃N·3HF)ModerateGood50-120Good60-85Tertiary carbocations
Silver Fluoride (AgF)HighPoor25-80High70-88Phosphine catalysis

The mechanism of nucleophilic fluorination typically proceeds through an SN2 pathway for primary alkyl substrates, with the fluoride ion attacking the electrophilic carbon center and displacing the leaving group [8] [9]. For the synthesis of 2-fluoroethyl groups, the reaction commonly employs 2-bromoethyl or 2-chloroethyl precursors, with bromide generally serving as a superior leaving group compared to chloride [9].

Triethylamine trihydrofluoride has gained prominence as a practical fluorinating agent that offers improved handling characteristics compared to anhydrous hydrogen fluoride [9]. This reagent system operates effectively under mild conditions and demonstrates good functional group tolerance, making it particularly suitable for complex synthetic applications [9].

Advanced fluorination techniques have incorporated phase transfer catalysis to enhance reaction efficiency, particularly when employing less soluble metal fluorides such as potassium fluoride [10]. The addition of crown ethers or quaternary ammonium salts significantly improves the solubility and reactivity of these fluoride sources in organic media [11].

Solvent Effects and Temperature Optimization in Multi-Step Syntheses

Solvent selection plays a crucial role in determining the efficiency and selectivity of multi-step synthetic sequences, with particular importance for the synthesis of complex molecules such as 1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde [25] [26]. The choice of solvent significantly influences reaction rates, product distributions, and catalyst stability across different transformation types [26].

Polar aprotic solvents, including dimethylformamide, dimethyl sulfoxide, and acetonitrile, demonstrate superior performance for nucleophilic fluorination reactions due to their ability to stabilize charged intermediates and enhance nucleophile reactivity [27]. Dimethyl sulfoxide exhibits particularly high efficiency for fluorination reactions, achieving 90-95% yields, though its high boiling point can complicate product isolation [27].

Table 4: Solvent Effects in Multi-Step Synthesis

SolventPolarity IndexDielectric ConstantBoiling Point (°C)RCM Efficiency (%)Fluorination Efficiency (%)Formylation Efficiency (%)Temperature Optimization (°C)
Dichloromethane (DCM)3.19.139.685-9270-8560-7525-60
Dimethylformamide (DMF)6.436.715360-7580-9585-9580-120
Acetonitrile (MeCN)5.838.38270-8585-9575-8860-100
Tetrahydrofuran (THF)4.07.66680-9060-7570-8540-80
Dimethyl Sulfoxide (DMSO)7.246.718965-8090-9580-9280-140
Toluene2.42.411175-8540-6065-8060-110

Dichloromethane serves as an optimal solvent for ring-closing metathesis reactions, providing excellent efficiency (85-92%) due to its relatively low polarity and good solubility characteristics for ruthenium catalysts [25]. The low boiling point of dichloromethane facilitates easy removal and enables reactions to proceed under mild temperature conditions [28].

Temperature optimization represents a critical parameter for maximizing yields while minimizing side reactions in multi-step syntheses [25] [29]. For ring-closing metathesis reactions, temperatures in the range of 25-60°C typically provide optimal results, balancing catalyst activity with thermal stability [25]. Fluorination reactions generally operate effectively at moderate temperatures (60-100°C), though the specific temperature requirements depend strongly on the nucleophilicity of the fluoride source and the nature of the substrate [29].

Continuous flow chemistry has emerged as an advantageous approach for multi-step syntheses, enabling precise temperature control and improved mixing efficiency [25]. Flow systems also facilitate the use of different solvents for sequential reactions without requiring intermediate isolation and purification steps [25].

The compatibility of solvents across different reaction types becomes particularly important in multi-step sequences [30]. For instance, while dimethylformamide excels for formylation reactions (85-95% efficiency), its performance in ring-closing metathesis is more modest (60-75% efficiency), necessitating careful consideration of reaction sequence and potential solvent switching strategies [30].

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

172.126343324 g/mol

Monoisotopic Mass

172.126343324 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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